Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Core vs. Benznidazole
While direct data for the exact target compound is limited, class-level evidence from a closely related core structure demonstrates the potency of the 4-(4-nitrophenyl)-1H-1,2,3-triazole pharmacophore. The study's lead compound (hit 1), which shares the 4-(4-nitrophenyl)-1H-1,2,3-triazole core, exhibited a 4.9-fold improvement in IC50 against T. cruzi trypomastigotes compared to the standard-of-care drug benznidazole (BZN) [1]. This indicates that the core scaffold, which is preserved in 4-ethyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, is a critical determinant for enhanced anti-parasitic activity [1].
| Evidence Dimension | In vitro IC50 against Trypanosoma cruzi (Tulahuen strain) trypomastigotes |
|---|---|
| Target Compound Data | Not directly measured; inference based on shared 4-(4-nitrophenyl)-1H-1,2,3-triazole core in hit 1: IC50 = 7 μM |
| Comparator Or Baseline | Benznidazole (BZN): IC50 = 34 μM |
| Quantified Difference | ~4.9-fold higher potency (lower IC50) |
| Conditions | T. cruzi Tulahuen strain trypomastigotes; in vitro assay |
Why This Matters
This class-level inference establishes the 4-(4-nitrophenyl)-1H-1,2,3-triazole core as a privileged scaffold for antitrypanosomal drug discovery, making it a preferred starting point over other triazole analogs lacking this substitution pattern.
- [1] Oliveira, F. C.; Zamoner, L. O. B.; Baruffi, M. D.; Augusto, B. S.; Vaidergorn, M. M.; Nonato, M. C.; Bologna, T. S.; da Silva, M. V.; Carvalho, I. Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. ACS Omega 2025, 10 (20), 20299-20314. View Source
